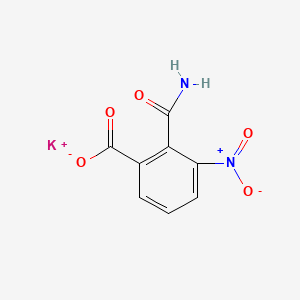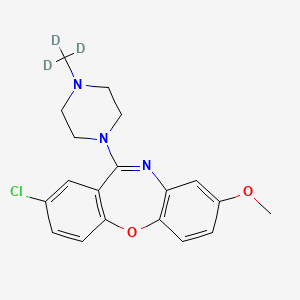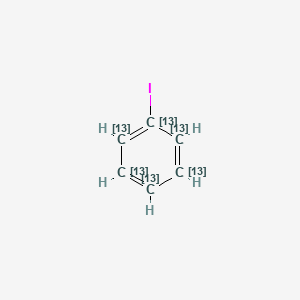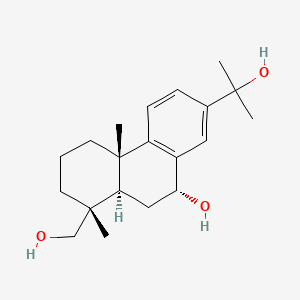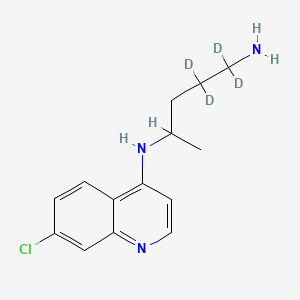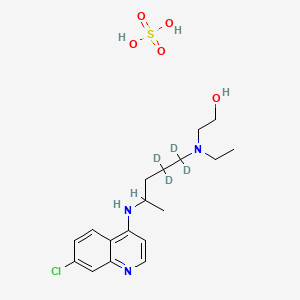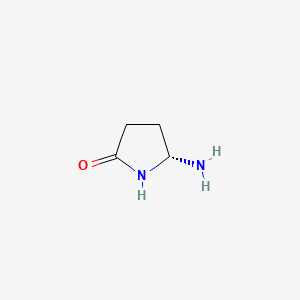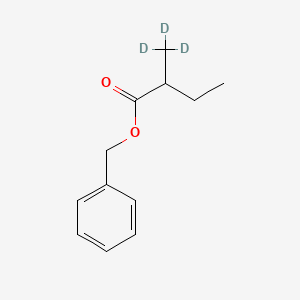
Benzyl 2-Methylbutyrate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-Methylbutyrate-d3 (BMB-d3) is a deuterated analog of benzyl 2-methylbutyrate (BMB). It is a monoterpene ester with a molecular formula of C10H16O2D3, and has been widely used in scientific research due to its unique properties and advantages. BMB-d3 has been used in many areas of research, including biochemical and physiological studies, as well as lab experiments.
Aplicaciones Científicas De Investigación
Benzyl 2-Methylbutyrate-d3 has been used in many areas of scientific research, including biochemical and physiological studies, as well as lab experiments. In biochemical and physiological studies, Benzyl 2-Methylbutyrate-d3 has been used to study the metabolism of fatty acids, lipids, and other compounds in the body. In lab experiments, Benzyl 2-Methylbutyrate-d3 has been used as a model compound to study the behavior of other compounds under different conditions. It has also been used as a marker compound in chromatography and spectroscopy experiments.
Mecanismo De Acción
Benzyl 2-Methylbutyrate-d3 is metabolized in the body by the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down fatty acid amides, such as Benzyl 2-Methylbutyrate-d3, into their constituent fatty acids and other compounds. This breakdown of Benzyl 2-Methylbutyrate-d3 results in the release of energy, which can be used by the body for various metabolic processes.
Biochemical and Physiological Effects
Benzyl 2-Methylbutyrate-d3 has been shown to have a number of biochemical and physiological effects. In biochemical studies, Benzyl 2-Methylbutyrate-d3 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), resulting in increased levels of fatty acid amides in the body. This can result in increased energy production, improved metabolic efficiency, and improved fat metabolism. In physiological studies, Benzyl 2-Methylbutyrate-d3 has been shown to have anti-inflammatory and anti-oxidant properties, which can help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzyl 2-Methylbutyrate-d3 in lab experiments has a number of advantages. Benzyl 2-Methylbutyrate-d3 is a stable compound that is easily synthesized, and can be used in a variety of experiments. It is also a non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to the use of Benzyl 2-Methylbutyrate-d3 in lab experiments. It is not suitable for use in experiments that require the use of high temperatures, as it can decompose at high temperatures. Additionally, Benzyl 2-Methylbutyrate-d3 is not suitable for use in experiments that require the use of organic solvents, as it can react with some solvents.
Direcciones Futuras
The use of Benzyl 2-Methylbutyrate-d3 in scientific research has a number of potential future directions. One potential direction is the further study of the biochemical and physiological effects of Benzyl 2-Methylbutyrate-d3. Additionally, Benzyl 2-Methylbutyrate-d3 could be used as a model compound in the study of other compounds and their behaviors under different conditions. Finally, Benzyl 2-Methylbutyrate-d3 could be used as a marker compound in chromatography and spectroscopy experiments.
Métodos De Síntesis
The synthesis of Benzyl 2-Methylbutyrate-d3 is a two-step process. The first step involves the reaction of benzyl alcohol with 2-methylbutyryl chloride in the presence of an acid catalyst to form BMB. The second step involves the deuteration of BMB by reacting it with deuterated methanol in the presence of a base catalyst. This two-step process produces Benzyl 2-Methylbutyrate-d3 with a purity of over 99%.
Propiedades
IUPAC Name |
benzyl 2-(trideuteriomethyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDIBUNVYIPOD-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

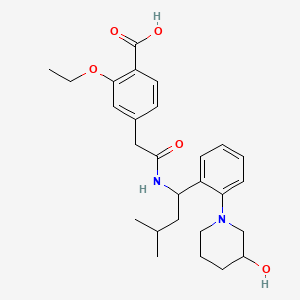
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)
